Lanthanum chloride heptahydrate
Description
Significance of Lanthanum(III) Chloride Hydrates in Advanced Chemical Research
Lanthanum(III) chloride hydrates, including the heptahydrate form, are of considerable importance in advanced chemical research due to their unique properties as Lewis acids and their role in catalysis. sigmaaldrich.comfishersci.co.uk These compounds are relatively inexpensive, readily available, and moisture-stable, making them practical catalysts for a variety of organic transformations. sigmaaldrich.comchemicalbook.com Their versatility is demonstrated in their application across diverse fields such as petrochemical refining, organic synthesis, and materials science. chemimpex.comstanfordmaterials.com In petrochemical processes like Fluid Catalytic Cracking (FCC), lanthanum chloride enhances catalyst performance, leading to the efficient conversion of crude oil into valuable fuels. wikipedia.orgstanfordmaterials.com
The significance of lanthanum(III) chloride hydrates extends to environmental applications, where they are utilized in water treatment to remove phosphates and other pollutants. zegmetal.comsamaterials.com Furthermore, these compounds are integral to the development of advanced materials, including phosphors for LED lighting, high-performance capacitors, and specialty ceramics and glasses. zegmetal.comchemimpex.com Their ability to form complexes and their unique electronic and optical properties make them valuable in the synthesis of novel materials with tailored functionalities. chemimpex.com
Overview of Scholarly Investigations Pertaining to Lanthanum Chloride Heptahydrate
Scholarly investigations into this compound have illuminated its multifaceted nature and wide-ranging applicability. Research has extensively documented its catalytic efficacy in various organic reactions. For instance, it has been successfully employed as a catalyst in the Knoevenagel condensation for the preparation of substituted alkenes and in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Beyond its catalytic role, studies have explored its use as a precursor for the synthesis of advanced nanomaterials. sigmaaldrich.com For example, it is used to create lanthanum-based nanostructures and to fabricate zinc oxide nanoparticles with enhanced optical properties. sigmaaldrich.com Research has also demonstrated its utility in the synthesis of Fe–La composite (hydr)oxides for the removal of arsenic from water, highlighting its environmental remediation potential. sigmaaldrich.com
The physical and chemical properties of this compound have also been a subject of scholarly focus. Thermodynamic studies have investigated its thermal dehydration process, which is a critical step in the production of anhydrous lanthanum chloride required for molten salt electrolysis to produce lanthanum metal. tandfonline.com Quantum chemical and classical molecular dynamics simulations have been employed to understand the hydration of lanthanide chloride salts, providing insights into the behavior of these compounds in solution. umn.edu
Contemporary Research Challenges and Future Directions for this compound
Despite the extensive research, several challenges and opportunities for future investigation remain. A primary challenge lies in controlling the precise structure and properties of materials synthesized using this compound as a precursor. Further research is needed to develop more sophisticated synthetic methodologies that allow for fine-tuning the morphology and functionality of the resulting nanomaterials.
Future research is also directed towards expanding the catalytic applications of this compound. Investigating its potential in novel organic transformations and its role in green chemistry, such as in solvent-free reactions and the use of more environmentally benign reaction conditions, are promising areas of exploration. sigmaaldrich.comsigmaaldrich.com
Another key direction is the development of more efficient and cost-effective methods for its use in environmental remediation. This includes optimizing its application in water treatment for the removal of a wider range of pollutants and exploring its potential in air pollution control. stanfordmaterials.com
Finally, a deeper understanding of the fundamental mechanisms underlying its catalytic activity and its interactions at the molecular level will be crucial for designing next-generation catalysts and materials. Advanced characterization techniques and computational modeling will play a pivotal role in these future investigations.
Structure
2D Structure
Properties
IUPAC Name |
lanthanum(3+);trichloride;heptahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.La.7H2O/h3*1H;;7*1H2/q;;;+3;;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFPDGIMPRFRJP-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H14LaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10099-58-8 (Parent) | |
| Record name | Lanthanum chloride heptahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90905297 | |
| Record name | Lanthanum chloride--water (1/3/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10025-84-0 | |
| Record name | Lanthanum chloride heptahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum chloride--water (1/3/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LANTHANUM CHLORIDE HEPTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/936G1MX96X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Applications of Lanthanum Chloride Heptahydrate
Direct Synthesis Routes for Lanthanum Chloride Heptahydrate
The most common method for preparing this compound involves the reaction of a basic lanthanum precursor with hydrochloric acid, followed by crystallization from the aqueous solution.
Crystallization from Aqueous Hydrochloric Acid Solutions of Lanthanum Oxide, Hydroxide (B78521), or Carbonate
This compound is typically synthesized by dissolving lanthanum precursors such as lanthanum oxide (La₂O₃), lanthanum hydroxide (La(OH)₃), or lanthanum carbonate (La₂(CO₃)₃) in aqueous hydrochloric acid (HCl). google.comstackexchange.com The choice of precursor often depends on availability and reactivity. The general principle involves an acid-base reaction, forming the soluble lanthanum chloride salt, water, and carbon dioxide in the case of the carbonate precursor.
For instance, the reaction with lanthanum carbonate proceeds by dissolving the carbonate powder in dilute hydrochloric acid until the pH of the solution reaches a value of 2-3. google.com This is followed by a stirring period of 1 to 5 hours to ensure complete reaction. google.com The resulting solution is then filtered to remove any insoluble impurities. google.com Subsequently, the clarified filtrate undergoes evaporative concentration to increase the saturation of lanthanum chloride. google.com Upon cooling the concentrated solution, this compound crystallizes out. google.com The resulting crystals can then be separated from the mother liquor via filtration and centrifugation. google.com
The fundamental reactions for these synthesis routes are:
From Lanthanum Oxide: La₂O₃ + 6 HCl + 13 H₂O → 2 LaCl₃·7H₂O
From Lanthanum Hydroxide: La(OH)₃ + 3 HCl + 4 H₂O → LaCl₃·7H₂O
From Lanthanum Carbonate: La₂(CO₃)₃ + 6 HCl + 11 H₂O → 2 LaCl₃·7H₂O + 3 CO₂
The table below summarizes the precursors and general reaction conditions.
Table 1: Synthesis of this compound from Various Precursors
| Precursor | Chemical Formula | Reagent | Key Steps |
|---|---|---|---|
| Lanthanum Oxide | La₂O₃ | Hydrochloric Acid (HCl) | Dissolution, Filtration, Evaporation, Crystallization |
| Lanthanum Hydroxide | La(OH)₃ | Hydrochloric Acid (HCl) | Dissolution, Filtration, Evaporation, Crystallization |
Thermal Dehydration Pathways for Anhydrous Lanthanum(III) Chloride Production
While this compound is stable under standard conditions, many applications, particularly in organometallic synthesis and metallurgy, require the anhydrous form (LaCl₃). The production of anhydrous LaCl₃ from its hydrated salt is a delicate process that requires carefully controlled conditions to prevent the formation of undesirable byproducts.
Controlled Thermal Transformation in Inert or Hydrogen Chloride Atmospheres
The conversion of this compound to anhydrous lanthanum(III) chloride is achieved through controlled thermal dehydration. halide-crylink.com Simply heating the hydrated salt in the air is ineffective, as it leads to the formation of lanthanum oxychloride (LaOCl). halide-crylink.com To circumvent this, the dehydration must be performed very slowly, often under a stream of inert gas or, more effectively, in a hydrogen chloride (HCl) atmosphere. halide-crylink.com
A patented method details a multi-step heating process within a non-oxidation drying oven, which implies an inert atmosphere. google.com This procedure involves a sequential increase in temperature with holding periods at specific stages to gradually remove the water molecules. google.com
The table below outlines a typical multi-stage thermal dehydration process.
Table 2: Example of a Staged Thermal Dehydration Process for LaCl₃·7H₂O
| Step | Target Temperature | Insulation Time | Product Formed |
|---|---|---|---|
| 1 | 70 °C | 2 hours | LaCl₃·3H₂O |
| 2 | 160 °C | 2 hours | LaCl₃·H₂O |
| 3 | 250 °C | 4 hours | Anhydrous LaCl₃ |
Data sourced from a patented preparation method. google.com
Prevention of Lanthanum Oxychloride Formation during Dehydration
The primary challenge during the dehydration of this compound is the competing hydrolysis reaction, which forms lanthanum oxychloride (LaOCl). halide-crylink.com This side reaction becomes significant at elevated temperatures where water molecules are released and can react with the lanthanum chloride.
The formation of the oxychloride can be represented by the reaction: LaCl₃ + H₂O ⇌ LaOCl + 2 HCl
To suppress this reaction and favor the formation of anhydrous LaCl₃, the dehydration must be conducted under conditions that shift the equilibrium to the left. Performing the heating process very slowly is crucial. halide-crylink.com Furthermore, carrying out the dehydration in an atmosphere of dry hydrogen chloride gas provides an excess of HCl, which, according to Le Chatelier's principle, effectively inhibits the formation of lanthanum oxychloride. halide-crylink.com
This compound as a Precursor in Inorganic Material Synthesis
This compound is a versatile and economical precursor for the synthesis of a wide range of advanced inorganic materials. zegmetal.comsigmaaldrich.com
Synthesis of Lanthanum-Based Ceramics
Lanthanum chloride serves as a starting material for producing advanced lanthanum-based ceramics. zegmetal.com These materials are valued for their unique optical, electrical, and catalytic properties. For example, lanthanum chloride can be a precursor for lanthanum oxide (La₂O₃), a highly stable ceramic. One novel approach involves the direct conversion of lanthanum chloride to lanthanum oxide at high temperatures using an oxy-hydrogen flame pyrolysis route, which presents an alternative to traditional precipitation and roasting methods. researchgate.net
Furthermore, this compound is used in the sol-gel synthesis of doped ceramic nanoparticles. sigmaaldrich.com It can be employed as the lanthanum source to create materials like lanthanum/vanadium co-doped titanium dioxide (La/V co-doped TiO₂), which exhibit enhanced photocatalytic activity. sigmaaldrich.com The decomposition of lanthanum chloride-derived compounds at high temperatures is a fundamental step in obtaining the final ceramic oxides. nih.gov
Fabrication of High-Temperature Superconductors
Lanthanum-based compounds are at the forefront of research into high-temperature superconductivity. mdpi.comarxiv.org Notably, lanthanum superhydrides, such as LaH₁₀, have exhibited superconductivity at near room temperatures under extremely high pressures. mdpi.comwikipedia.org The synthesis of these materials often involves the use of lanthanum metal as a precursor, which itself can be produced from lanthanum chloride. beyondchem.com The pursuit of high-temperature superconductivity in hydrides is a significant area of materials science, with efforts focused on discovering materials that can operate at lower pressures. aps.org Recent studies have explored the synthesis of lanthanum-based superhydrides, like La₄H₂₃, at pressures below 100 GPa. aps.org
Production of Advanced Phosphors for Optoelectronic Applications
This compound is a key ingredient in the manufacturing of advanced phosphors used in various optoelectronic applications, including LED lighting. chemimpex.comcymitquimica.com These phosphors are often lanthanide-doped materials that can efficiently convert energy into light. For instance, lanthanum oxychloride (LaOCl), which can be synthesized from this compound, serves as a host material for phosphors when doped with other rare-earth elements like samarium (Sm³⁺). researchgate.net The synthesis of these materials can be achieved through various methods, including solid-state reactions and sol-gel processes. researchgate.net
Manufacturing of High-Performance Capacitors
In the realm of electronics, this compound plays a role in the production of high-performance capacitors. chemimpex.com These components are essential for energy storage in a multitude of electronic devices. The unique properties of lanthanum-containing materials contribute to the enhanced performance and efficiency of these capacitors. chemimpex.com
Synthesis of Lanthanum Oxide for Electronic Devices and Solid-State Batteries
Lanthanum oxide (La₂O₃) is a critical material in the fabrication of advanced electronic devices and solid-state batteries, and this compound serves as a precursor for its synthesis. chemimpex.comusc.edu One innovative method for preparing lanthanum oxide involves the hydrogen-oxygen flame pyrolysis of lanthanum chloride. usc.edu This technique offers a more environmentally friendly alternative to traditional precipitation and roasting processes by directly converting lanthanum chloride to lanthanum oxide at high temperatures. usc.edu
Preparation of Lanthanide Coordination Polymers
This compound is utilized in the synthesis of lanthanide coordination polymers. These complex structures are formed by the self-assembly of metal ions (lanthanides) and organic ligands. The resulting materials have potential applications in various fields, including catalysis and materials science. For example, researchers have synthesized complexes of lanthanum ions with alditols, where this compound was used as the source of the lanthanum ion. acs.org
Synthesis of Lanthanum Carbonate Dihydrate
This compound is a key starting material in the synthesis of lanthanum carbonate dihydrate (La₂(CO₃)₃·2H₂O). google.comgoogle.com A common method involves reacting an aqueous solution of this compound with a solution of a carbonate source, such as ammonium (B1175870) bicarbonate. google.comgoogle.com The reaction precipitates lanthanum carbonate hydrate (B1144303), which can then be isolated, washed to remove byproducts like ammonium chloride, and dried under specific conditions to obtain the desired dihydrate form. google.comgoogle.com This process is advantageous as it avoids the use of inorganic bases like sodium carbonate, which can lead to difficult-to-remove sodium salt impurities. google.com
Table 1: Synthesis of Lanthanum Carbonate Dihydrate
| Reactants | Product | Key Process Steps |
|---|
Precursor in Perovskite Nanoparticle Synthesis (e.g., LaSrMnO₃) via Mechanochemical Routes
This compound can be a precursor in the synthesis of perovskite nanoparticles, such as lanthanum strontium manganite (LaSrMnO₃). While various synthesis methods exist for perovskites, mechanochemical routes offer a solvent-free and often lower-temperature alternative. Although direct mechanochemical synthesis from this compound is not extensively detailed in the provided results, related molten salt synthesis methods for LaMnO₃ have been explored using lanthanum nitrate (B79036) as a precursor. researchgate.netbohrium.com These methods highlight the utility of lanthanide salts in producing complex oxide nanoparticles.
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | LaCl₃·7H₂O |
| Lanthanum oxide | La₂O₃ |
| Lanthanum carbonate dihydrate | La₂(CO₃)₃·2H₂O |
| Lanthanum strontium manganite | LaSrMnO₃ |
| Lanthanum superhydride | LaH₁₀ |
| Lanthanum oxychloride | LaOCl |
| Samarium | Sm |
| Ammonium bicarbonate | (NH₄)HCO₃ |
| Ammonium chloride | NH₄Cl |
| Sodium carbonate | Na₂CO₃ |
| Lanthanum nitrate | La(NO₃)₃ |
| Lanthanum | La |
| Hydrogen | H |
| Cerium | Ce |
| Lithium chloride | LiCl |
| Potassium chloride | KCl |
| Sodium chloride | NaCl |
| Manganese(II) nitrate | Mn(NO₃)₂ |
| Nitric acid | HNO₃ |
| Paraffin oil | Not applicable |
| Ammonia borane | NH₃BH₃ |
| Palladium | Pd |
| Aluminum | Al |
| Antimony | Sb |
| Cesium chloride | CsCl |
| Lanthanum trichloride (B1173362) | LaCl₃ |
| Antimony sesquioxide | Sb₂O₃ |
| Lanthanum trihalides | LaX₃ (X=Br, I) |
| Carbon | C |
| Oxygen | O |
| Strontium | Sr |
| Manganese | Mn |
| Nitrogen | N |
| Boron | B |
| Bromine | Br |
Formation of Lanthanum Phosphate (B84403) Nanorods for Radiation Detection
Lanthanum phosphate (LaPO₄) nanomaterials, particularly in the form of nanorods, are of significant interest for applications in radiation detection. Their ability to act as scintillators, materials that emit light upon absorbing ionizing radiation, makes them suitable for this purpose. uni-tuebingen.de The synthesis of these nanostructures often employs this compound as the lanthanum source, due to its high reactivity and solubility.
Several synthetic strategies have been developed to control the size and morphology of lanthanum phosphate nanocrystals. One such method is the "Epoxide Route," a room-temperature process that allows for precise control over particle growth. researchgate.net This one-pot synthesis involves the reaction of a lanthanum salt, such as this compound, with a phosphate source in the presence of an epoxide. The epoxide acts as a proton scavenger, slowly increasing the pH of the reaction mixture and inducing the precipitation of LaPO₄. By adjusting the solvent system, for instance, by varying the proportions of organic co-solvents, it is possible to direct the morphology of the resulting nanocrystals, yielding shapes ranging from needles to urchin-like structures. researchgate.net
Another effective method for the synthesis of lanthanum phosphate nanocrystals is through ultrasonication. rsc.org This technique utilizes high-intensity ultrasound waves to create acoustic cavitation in the reaction solution, which promotes the formation and growth of nanoparticles. The process is rapid and can be performed in aqueous solutions without the need for complexing agents or surfactants. rsc.org By controlling parameters such as pH, highly uniform nanorods with diameters in the range of 5 to 9 nm can be produced. rsc.org
The resulting lanthanum phosphate nanorods can be doped with other rare-earth elements or used to encapsulate radionuclides for applications in targeted alpha therapy, a form of radiotherapy. organic-chemistry.org For instance, LaPO₄ nanoparticles have been synthesized to carry isotopes like Radium-223 (²²³Ra) and Radium-225 (²²⁵Ra), demonstrating their potential as carriers for radiotherapeutic agents. organic-chemistry.org The crystalline structure of these nanoparticles, typically the rhabdophane (B76276) phase, provides a stable host lattice for these radioactive ions. organic-chemistry.org
| Synthetic Method | Precursors | Key Reagents/Conditions | Resulting Nanostructure |
| Epoxide Route | This compound, Phosphoric acid | Epoxide (e.g., propylene (B89431) oxide), Organic co-solvents, Room temperature | Dumbbell, urchin, and needle-shaped particles (sub-200 nm to >5 µm) researchgate.net |
| Ultrasonication | This compound, Phosphoric acid | Aqueous solution, Ultrasonication, pH control | Nanorods (5-9 nm width) and nanoparticles rsc.org |
Synthesis of Rare-Earth Carbodiimides (e.g., La₂(CN₂)₃)
The synthesis of rare-earth carbodiimides, such as lanthanum carbodiimide (B86325) (La₂(CN₂)₃), presents unique challenges. While solid-state metathesis reactions are commonly employed for other rare-earth elements, this method has proven unsuccessful for the synthesis of La₂(CN₂)₃, often yielding lanthanum chloride carbodiimide (LaCl(CN₂)) instead. rsc.org A more effective approach involves a precursor route that utilizes lanthanum chloride as the starting material. rsc.org
This synthetic strategy begins with the preparation of a lanthanum cyanurate precursor. This is achieved by reacting an aqueous solution of lanthanum chloride with cyanuric acid and sodium hydroxide. rsc.org The resulting insoluble precipitate, the lanthanum cyanurate precursor, is then isolated and subjected to thermal decomposition. The conversion to lanthanum carbodiimide occurs in a series of steps, involving the loss of water, followed by the removal of cyanuric acid and carbon dioxide at elevated temperatures. rsc.org
This precursor-based method allows for the formation of pure La₂(CN₂)₃, which was previously considered the "missing link" in the series of rare-earth carbodiimides. rsc.org The resulting La₂(CN₂)₃ possesses a distinct crystal structure and can be doped with other elements, such as Cerium (Ce³⁺), to create phosphors with specific photoluminescent properties. rsc.org
| Reaction Step | Reactants | Conditions | Product |
| Precursor Formation | Lanthanum chloride, Cyanuric acid, Sodium hydroxide | Aqueous solution | Insoluble lanthanum cyanurate precipitate rsc.org |
| Thermal Decomposition | Lanthanum cyanurate precursor | Elevated temperatures | Lanthanum carbodiimide (La₂(CN₂)₃) rsc.org |
Preparation of Doped Nanomaterials with Enhanced Photocatalytic Activity (e.g., La/V co-doped TiO₂ nanoparticles)
This compound is also utilized in the synthesis of doped nanomaterials to enhance their functional properties, such as photocatalytic activity. A notable example is the preparation of lanthanum-doped titanium dioxide (TiO₂) nanoparticles. The introduction of lanthanum ions into the TiO₂ lattice can significantly improve its efficiency in degrading organic pollutants under illumination. rsc.org
One common synthetic approach is the coprecipitation method. rsc.org This technique involves the simultaneous precipitation of titanium and lanthanum hydroxides from a solution containing salts of both metals. This compound can serve as the lanthanum source, while a titanium salt like titanium tetrachloride is used for the titanium. The resulting precipitate is then washed, dried, and calcined at high temperatures (e.g., 800°C) to form the La-doped TiO₂ nanoparticles. rsc.org This method is advantageous due to its use of relatively inexpensive inorganic precursors and the absence of organic solvents. rsc.org
The enhanced photocatalytic activity of La-doped TiO₂ is attributed to several factors. The presence of La³⁺ ions can suppress the recombination of photogenerated electron-hole pairs, a key process that limits the efficiency of photocatalysts. rsc.org Furthermore, lanthanum doping can influence the crystalline structure of TiO₂, favoring the formation of the anatase phase, which is generally more photocatalytically active. rsc.org Research has shown that an optimal doping amount of lanthanum, typically around 1.0 wt.%, leads to the highest photocatalytic performance. rsc.org
Another method for preparing La-doped TiO₂ is the sol-gel process. In this approach, a titanium alkoxide is hydrolyzed in the presence of a lanthanum salt solution, such as one prepared from this compound. The resulting gel is then aged and calcined to produce the final doped material. While both methods are effective, studies have indicated that the coprecipitation method can yield catalysts with higher photocatalytic activities compared to the conventional sol-gel process. rsc.org
| Synthesis Method | Precursors | Key Process Steps | Effect of Lanthanum Doping |
| Coprecipitation | This compound, Titanium salt (e.g., TiCl₄) | Simultaneous precipitation, Washing, Drying, Calcination (e.g., 800°C) rsc.org | Enhanced photocatalytic activity, promotion of anatase phase, suppression of electron-hole recombination rsc.org |
| Sol-Gel | This compound, Titanium alkoxide (e.g., Ti(OBu)₄) | Hydrolysis and condensation, Gelation, Aging, Calcination | Improved photocatalytic activity |
Structural and Spectroscopic Elucidation of Lanthanum Chloride Heptahydrate and Its Derivatives
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, probes the vibrational motions of molecules. These techniques are highly sensitive to the local chemical environment, coordination, and bonding within a compound, making them ideal for studying the structure of lanthanum chloride in both solid and aqueous states.
Raman spectroscopy is a powerful in-situ technique for characterizing the speciation of lanthanum chloride in aqueous solutions. researchgate.net In solution, the La³⁺ ion exists as a hydrated aqua ion, [La(H₂O)ₙ]³⁺, and can form various chloro-aqua complexes depending on the chloride concentration and temperature. cdnsciencepub.comiaea.org
Studies have identified several species in lanthanum chloride solutions through Raman spectroscopy, including La(H₂O)₉³⁺, LaCl(H₂O)₈²⁺, and LaCl₂(H₂O)₆⁺. cdnsciencepub.comresearchgate.net The formation of these complexes is observed through the appearance of specific vibrational modes. A key band corresponding to the La-O stretching mode of the hydrated lanthanum ion is typically observed around 340 cm⁻¹. cdnsciencepub.com The formation of inner-sphere chloro-complexes gives rise to distinct La-Cl stretching modes. For example, the LaCl(H₂O)₈²⁺ and LaCl₂(H₂O)₆⁺ species have been identified by their La-Cl vibrational bands at approximately 234 cm⁻¹ and 221 cm⁻¹, respectively. cdnsciencepub.comresearchgate.net The intensity of these bands increases with chloride concentration and temperature, indicating a shift in equilibrium toward the formation of chloro-complexes. researchgate.netiaea.org
| Vibrational Mode | Species | Raman Shift (cm⁻¹) | Reference |
|---|---|---|---|
| La-O Stretch | [La(H₂O)ₙ]³⁺ | ~340 | cdnsciencepub.com |
| La-Cl Stretch | LaCl(H₂O)₈²⁺ | ~234 | cdnsciencepub.comresearchgate.net |
| La-Cl Stretch | LaCl₂(H₂O)₆⁺ | ~221 | cdnsciencepub.comresearchgate.net |
Infrared (IR) spectroscopy is particularly useful for characterizing the water of hydration in solid LaCl₃·7H₂O. The water molecules within the crystal lattice have distinct vibrational modes—stretching and bending—that absorb IR radiation at specific frequencies. These frequencies are sensitive to the strength of the O-H bonds and the nature of hydrogen bonding within the crystal.
The IR spectrum of lanthanum chloride heptahydrate shows broad absorption bands in the high-frequency region (typically 3000-3600 cm⁻¹) corresponding to the O-H stretching vibrations of the water molecules. The broadening of these bands is indicative of extensive hydrogen bonding. A band in the region of 1600-1650 cm⁻¹ is assigned to the H-O-H bending vibration. The exact positions and shapes of these bands provide insight into the different environments of the water molecules within the crystal structure, distinguishing between coordinated water molecules and those held more loosely in the lattice. This technique can also be used to monitor the dehydration process of the heptahydrate, as the intensity of the water-related bands will decrease upon heating. While specific peak data for LaCl₃·7H₂O is not detailed in the provided search results, IR spectroscopy remains a standard method for confirming the presence of hydration water and studying its bonding environment in coordination complexes. researchgate.net
Synchrotron Radiation Techniques
For more advanced structural analysis, synchrotron radiation offers significant advantages over conventional laboratory X-ray sources. The extremely high brightness, tunable energy, and high collimation of synchrotron X-rays enable a range of sophisticated experiments that can provide unparalleled detail about the structure of lanthanum chloride.
Techniques such as high-resolution powder X-ray diffraction (HRPXRD) can resolve subtle peak splitting and broadening that may be missed with laboratory instruments, allowing for more accurate phase identification and lattice parameter determination.
Another powerful synchrotron-based technique is X-ray Absorption Spectroscopy (XAS), which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XAS is element-specific and sensitive to the local coordination environment of the absorbing atom (in this case, lanthanum). EXAFS can provide precise information about the number, type, and distance of neighboring atoms surrounding the La³⁺ ion, both in solid-state samples and in solution. This would allow for the direct determination of La-O and La-Cl bond distances and coordination numbers in aqueous species, complementing the information gained from Raman spectroscopy. XANES spectra are sensitive to the oxidation state and coordination geometry of the lanthanum ion. The use of these advanced techniques provides a deeper, more quantitative understanding of the complex structures of lanthanum chloride and its derivatives.
Nuclear Diffraction Studies of Hydration Shells
Neutron diffraction is a particularly effective method for determining the structure of hydrated materials because of its sensitivity to lighter elements like hydrogen (or its isotope deuterium, D). This technique allows for the precise localization of water molecules and the determination of their orientation relative to the central ion.
Studies on aqueous solutions of lanthanum chloride using neutron diffraction have provided a detailed picture of the hydration shell around the La³⁺ ion. These experiments have confirmed the presence of a well-defined first hydration sphere. The radial distribution function obtained from neutron diffraction data shows a peak for the La-O distance and another for the La-D distance, confirming the orientation of the water molecules with their oxygen atoms pointing towards the cation.
While comprehensive neutron diffraction data on the solid-state structure of this compound is less commonly reported in readily available literature, the technique has been widely applied to study the magnetic structure of various alloys and the structure of other crystalline materials. aps.orgresearchgate.net The principles of neutron diffraction make it an invaluable tool for determining the complete crystal structure of hydrated salts, including the positions of the hydrogen atoms in the water of crystallization.
Dielectric Relaxation Studies for Solution Structure
Dielectric relaxation spectroscopy probes the response of a material to an external oscillating electric field. For electrolyte solutions, this technique provides valuable information about ion hydration, ion pair formation, and the dynamics of water molecules.
Investigations of aqueous solutions of lanthanum chloride using dielectric relaxation spectroscopy have shown that the La³⁺ ion is strongly hydrated. rsc.org The analysis of the dielectric spectra allows for the identification of different solute-related relaxation modes at lower frequencies, which are attributed to the formation of various types of ion pairs. rsc.org
The study of simpler electrolyte solutions, such as sodium chloride, through molecular dynamics simulations and dielectric spectroscopy reveals that the dielectric response is primarily influenced by the first solvation shell of water molecules around the ions. nih.gov The ion-water cross-correlation contributes negatively to the total dielectric response, and the spectra of salt solutions often deviate from a single-Debye behavior, which can be described by a Cole-Cole fit. nih.gov While the purely ionic contribution to the dielectric response is negligible, it is the determining factor for the conductivity of the solution. nih.gov
Thermodynamic and Kinetic Investigations of Dehydration and Phase Transitions
Dehydration Mechanisms and Pathways of Lanthanum Chloride Heptahydrate
The dehydration of this compound does not occur in a single step but proceeds through the formation of lower hydrates before yielding the anhydrous salt.
The thermal dehydration of LaCl₃·7H₂O in an inert atmosphere, such as argon, reveals a multi-step process. researchgate.net The sequence and stoichiometry of water loss can vary depending on the specific experimental conditions. One observed pathway involves four distinct stages of mass loss, corresponding to the sequential removal of water molecules. researchgate.net
A common representation of the dehydration sequence is: LaCl₃·7H₂O → LaCl₃·6H₂O → LaCl₃·3H₂O → LaCl₃·H₂O → LaCl₃ halide-crylink.com
Another study describes a similar, though slightly different, pathway under an argon atmosphere, with the following steps:
LaCl₃·7H₂O → LaCl₃·6H₂O + H₂O (between 50°C and 119.3°C) researchgate.net
LaCl₃·6H₂O → LaCl₃·3H₂O + 3H₂O (between 119.3°C and 165.3°C) researchgate.net
LaCl₃·3H₂O → LaCl₃·H₂O + 2H₂O (between 165.3°C and 197.4°C) researchgate.net
LaCl₃·H₂O → LaCl₃ + H₂O (between 197.4°C and 237.8°C) researchgate.net
It is important to note that at higher temperatures, there is a risk of hydrolysis, leading to the formation of lanthanum oxychloride (LaOCl). halide-crylink.com To prevent this, the dehydration can be carried out in a stream of hydrogen chloride (HCl) gas. researchgate.net
Table 1: Stepwise Dehydration of LaCl₃·7H₂O in Argon Atmosphere researchgate.net
| Dehydration Step | Reactant | Products | Temperature Range (°C) |
| 1 | LaCl₃·7H₂O | LaCl₃·6H₂O + H₂O | 50 - 119.3 |
| 2 | LaCl₃·6H₂O | LaCl₃·3H₂O + 3H₂O | 119.3 - 165.3 |
| 3 | LaCl₃·3H₂O | LaCl₃·H₂O + 2H₂O | 165.3 - 197.4 |
| 4 | LaCl₃·H₂O | LaCl₃ + H₂O | 197.4 - 237.8 |
The kinetics of the dehydration process are significantly influenced by the partial pressure of water vapor in the surrounding atmosphere. researchgate.net An increase in water vapor pressure generally leads to a decrease in the rate of dehydration. This is because the dehydration reactions are reversible, and a higher concentration of water vapor in the gas phase shifts the equilibrium towards the hydrated forms.
Studies have shown that the areic reactivity of growth, a parameter in kinetic models, decreases as the water-vapor pressure increases. researchgate.net This indicates that the presence of water vapor hinders the progression of the dehydration front.
The shrinking core model has been successfully applied to analyze the dehydration kinetics of this compound. researchgate.net This model is often used for solid-gas reactions and assumes that the reaction starts at the outer surface of the solid particle and moves inwards, leaving a layer of the product (the lower hydrate (B1144303) or anhydrous salt). The unreacted core of the original hydrate shrinks over time.
According to this model, the rate of dehydration can be controlled by several factors, including:
Diffusion of water vapor through the product layer.
The chemical reaction at the interface between the reactant and product.
Mass transfer of water vapor from the outer surface of the particle to the bulk gas.
Research indicates that for the dehydration of lanthanum sulfate (B86663) heptahydrate, a similar compound, the growth of the new phase is the rate-determining step, which is consistent with the shrinking core model where the reaction at the interface is the controlling factor. researchgate.net
Thermodynamic Stability and Phase Equilibria in the LaCl₃–H₂O System
The thermodynamic stability of the various hydrates of lanthanum chloride and the phase equilibria in the lanthanum chloride-water system are crucial for controlling the dehydration process and for applications in areas like thermal energy storage. researchgate.net
Phase diagrams for the LaCl₃–H₂O system have been experimentally determined to provide a reliable understanding of the thermodynamic equilibrium, as literature data can be inconsistent. researchgate.netresearchgate.net These diagrams map the stable phases (solid hydrates, aqueous solution, and water vapor) as a function of temperature and composition (or water vapor pressure).
Experimental techniques such as dynamic transpiration have been employed to measure the equilibrium water vapor pressure over the different two-phase mixtures of lanthanum chloride hydrates (e.g., LaCl₃·7H₂O(s) + LaCl₃·3H₂O(s)). halide-crylink.com These measurements allow for the determination of the thermodynamic stability of the hydrates and the construction of the phase diagram.
For instance, the equilibrium water vapor pressure over different hydrate mixtures has been measured in specific temperature ranges:
LaCl₃·7H₂O(s) + LaCl₃·3H₂O(s): 327–334 K halide-crylink.com
LaCl₃·3H₂O(s) + LaCl₃·H₂O(s): 365–369 K halide-crylink.com
LaCl₃·H₂O(s) + LaCl₃(s): 391–396 K halide-crylink.com
These data are essential for defining the boundaries of the stability regions for each hydrate in the phase diagram.
Table 2: Experimentally Determined Temperature Ranges for Vapor Pressure Measurements of LaCl₃ Hydrate Mixtures halide-crylink.com
| Two-Phase Mixture | Temperature Range (K) |
| LaCl₃·7H₂O(s) + LaCl₃·3H₂O(s) | 327–334 |
| LaCl₃·3H₂O(s) + LaCl₃·H₂O(s) | 365–369 |
| LaCl₃·H₂O(s) + LaCl₃(s) | 391–396 |
Enthalpy and Entropy of Dehydration Reactions
The dehydration of this compound occurs in a stepwise manner, involving the formation of intermediate hydrates before yielding the anhydrous salt. The primary dehydration reactions are:
LaCl₃·7H₂O(s) ⇌ LaCl₃·3H₂O(s) + 4H₂O(g)
LaCl₃·3H₂O(s) ⇌ LaCl₃·H₂O(s) + 2H₂O(g)
LaCl₃·H₂O(s) ⇌ LaCl₃(s) + H₂O(g)
The standard molar enthalpies (ΔH°) and entropies (ΔS°) of these vaporization reactions have been determined from experimental data. These values are crucial for understanding the energy requirements and the degree of disorder associated with each dehydration step.
A study by Sahoo et al. provides the average standard molar enthalpies and entropies of vaporization for these reactions, as detailed in the table below. halide-crylink.com These values were calculated from the slope of the van 't Hoff plots derived from water vapor pressure measurements.
Table 1: Standard Molar Enthalpies and Entropies of Dehydration Reactions for Lanthanum Chloride Hydrates halide-crylink.com
| Dehydration Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|
| LaCl₃·7H₂O(s) → LaCl₃·3H₂O(s) + 4H₂O(g) | 61.7 ± 1.8 | 145.5 ± 5.0 |
| LaCl₃·3H₂O(s) → LaCl₃·H₂O(s) + 2H₂O(g) | 68.9 ± 4.7 | 145.5 ± 12.5 |
The positive enthalpy values indicate that the dehydration reactions are endothermic, requiring an input of energy to proceed. The positive entropy values signify an increase in disorder as solid-bound water molecules are released into the gaseous phase.
Measurement of Water Vapor Pressure over Hydrated Compounds
The thermodynamic stability of the different lanthanum chloride hydrates can be determined by measuring the equilibrium water vapor pressure over the compounds at various temperatures. The dynamic transpiration technique is a method employed for such measurements.
In this technique, an inert carrier gas is passed over the hydrated salt at a controlled temperature and flow rate. The mass loss of the sample over time is used to calculate the partial pressure of water vapor in equilibrium with the solid phases.
Research has established the following relationships for the water vapor pressure (pH₂O) as a function of temperature (T) for the different dehydration steps of this compound halide-crylink.com:
For the equilibrium LaCl₃·7H₂O(s) ⇌ LaCl₃·3H₂O(s) + 4H₂O(g):
ln(pH₂O/atm) = -7422(±211)/T + 17.5(±0.6) (in the temperature range of 327–334 K)
For the equilibrium LaCl₃·3H₂O(s) ⇌ LaCl₃·H₂O(s) + 2H₂O(g):
ln(pH₂O/atm) = -8287(±566)/T + 17.5(±1.5) (in the temperature range of 365–369 K)
For the equilibrium LaCl₃·H₂O(s) ⇌ LaCl₃(s) + H₂O(g):
ln(pH₂O/atm) = -8566(±346)/T + 16.4(±1.0) (in the temperature range of 391–396 K)
These equations are fundamental in constructing phase stability diagrams, which are essential for determining the optimal conditions for the preparation of anhydrous lanthanum chloride while avoiding the formation of lanthanum oxychloride. halide-crylink.com
Thermal Analysis Methodologies
Coupled Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) under Controlled Humidity
Coupled TG-DSC is a powerful thermal analysis technique for studying the dehydration of hydrated salts like this compound. This method simultaneously measures the change in mass (TG) and the heat flow (DSC) of a sample as a function of temperature or time in a controlled atmosphere.
By controlling the humidity of the atmosphere surrounding the sample, researchers can investigate the dehydration process under conditions that are relevant to industrial applications and can more accurately determine the thermodynamic equilibrium conditions. ises.org
Detailed Research Findings:
Studies using TG-DSC have elucidated the stepwise dehydration of LaCl₃·7H₂O. ises.orgurfu.ru The process is characterized by distinct mass losses corresponding to the release of a specific number of water molecules, accompanied by endothermic peaks in the DSC signal, confirming the energy absorbed during each dehydration step.
The theoretical mass losses for each dehydration step are as follows ises.org:
Step 1 (LaCl₃·7H₂O → LaCl₃·3H₂O): Loss of 4 water molecules, corresponding to a theoretical mass loss of approximately 19.4 wt%.
Step 2 (LaCl₃·3H₂O → LaCl₃·H₂O): Loss of 2 water molecules, corresponding to a theoretical mass loss of approximately 9.7 wt%.
Step 3 (LaCl₃·H₂O → LaCl₃): Loss of 1 water molecule, corresponding to a theoretical mass loss of approximately 4.9 wt%.
Experimental TG curves show that the decomposition temperature for each step is dependent on the heating rate; lower heating rates result in decomposition at lower temperatures. halide-crylink.com For example, at a heating rate of 0.5 K/min, the decomposition of the heptahydrate begins at a lower temperature than at a heating rate of 10 K/min. halide-crylink.com
Table 2: Dehydration Steps of LaCl₃·7H₂O and Corresponding Theoretical Mass Loss ises.org
| Dehydration Step | Reactant | Product | Water Molecules Lost | Theoretical Mass Loss (wt%) |
|---|---|---|---|---|
| 1 | LaCl₃·7H₂O | LaCl₃·3H₂O | 4 | 19.4 |
| 2 | LaCl₃·3H₂O | LaCl₃·H₂O | 2 | 9.7 |
The use of a controlled humidity generator coupled with the TG-DSC instrument allows for the precise determination of the onset temperature of each reaction at different water vapor pressures, enabling the construction of detailed thermodynamic phase diagrams. ises.org
Isothermal Fluidized-Bed Technique for Dehydration Studies
The isothermal fluidized-bed technique is another method employed for investigating the dehydration of hydrated chlorides. researchgate.net This technique is particularly useful for studying gas-solid reactions under conditions that approach equilibrium.
In this method, a bed of the hydrated salt particles is fluidized by a stream of inert gas at a constant temperature. The fluidization ensures excellent heat and mass transfer, allowing the dehydration reaction to proceed at a uniform rate throughout the bed.
Detailed Research Findings:
The isothermal fluidized-bed technique has been used to investigate the dehydration schemes of various rare-earth chlorides, including this compound. researchgate.net A key advantage of this method is that it can be operated at constant gas flow and temperature, leading to constant reaction rate regimes. researchgate.net
To prevent hydrolysis and the formation of oxychlorides, a small amount of hydrogen chloride (HCl) gas (around 1%) can be injected into the fluidizing gas stream. researchgate.net The progress of the dehydration to the monohydrate can be monitored by analyzing the composition of the outlet gas and by taking solid samples from the bed for chemical analysis. researchgate.net
While detailed quantitative data for this compound from this specific technique is not extensively published in readily available literature, the methodology has been established as a viable route for studying the dehydration of rare-earth chlorides and for determining their dehydration pathways under near-equilibrium conditions. researchgate.net This technique has been instrumental in suggesting the dehydration schemes for a wide range of rare-earth chlorides. researchgate.net
Aqueous Solution Chemistry and Lanthanum Iii Speciation
Hydration Structure of the Lanthanum(III) Cation in Aqueous Media
In an aqueous environment, the lanthanum(III) ion (La³⁺) is strongly hydrated, forming a well-defined primary hydration sphere where water molecules are directly coordinated to the metal center.
The primary hydration number, which is the number of water molecules in the first coordination sphere of the La³⁺ ion, has been a subject of extensive study. A consensus from various modern experimental and computational techniques indicates that the La³⁺ ion is predominantly hydrated by nine water molecules. researchgate.netresearchgate.net Techniques such as extended X-ray absorption fine structure (EXAFS) spectroscopy, X-ray and neutron diffraction, and molecular dynamics simulations have largely supported the nona-aqua complex, [La(H₂O)₉]³⁺, as the most stable species in dilute aqueous solutions. researchgate.netosti.govnih.gov
While a hydration number of nine is widely accepted, some studies suggest a dynamic equilibrium. For instance, quantum mechanical charge field (QMCF) molecular dynamics simulations have indicated the simultaneous presence of nona- and decahydrates ([La(H₂O)₁₀]³⁺), with minor contributions from an octahydrate ([La(H₂O)₈]³⁺), leading to a calculated average coordination number of 9.5. nih.gov Another EXAFS study reported an average coordination number of 9.2, further suggesting a mixture of coordination states in solution. nih.gov However, for light rare earth ions like lanthanum, the nona-hydrate is considered the principal form. researchgate.net
| Method | Reported Hydration Number | Reference |
|---|---|---|
| Raman Spectroscopy | 9 | nih.gov |
| Dielectric Relaxation Spectroscopy | 9 | researchgate.net |
| Molecular Dynamics & DFT | 9 | researchgate.netscholaris.ca |
| QMCF-MD Simulation | 9.5 (average of 8, 9, and 10) | nih.gov |
| EXAFS | 9.2 | nih.gov |
The spatial arrangement of the nine water molecules around the La³⁺ ion is not random. The established coordination geometry for the [La(H₂O)₉]³⁺ complex is a tricapped trigonal prism (TTP). nih.govresearchgate.netacs.org In this structure, six water molecules form a trigonal prism around the central lanthanum ion, and the remaining three water molecules "cap" the rectangular faces of the prism. cdnsciencepub.com
Computational models have shown that the water molecules in the equatorial (capping) positions are bonded more weakly and are at a greater distance from the La³⁺ ion compared to the six water molecules at the vertices of the prism. cdnsciencepub.com This structural feature is significant as it suggests that the capping water molecules are more susceptible to substitution by other ligands, such as chloride ions. cdnsciencepub.com The first hydration shell of the La³⁺ ion is known to be highly dynamic, with rapid rearrangements in its coordination geometry. nih.govacs.org
Formation and Characterization of Lanthanum(III) Chloride Complexes in Solution
In the presence of chloride ions, the hydrated lanthanum cation can form complexes where chloride ions associate with the [La(H₂O)₉]³⁺ species. This association can occur through different mechanisms, leading to the formation of distinct types of complexes.
The interaction between the hydrated lanthanum ion and chloride ions can result in the formation of both inner-sphere and outer-sphere complexes.
Inner-sphere complexes are formed when one or more water molecules from the primary hydration shell are displaced by a chloride ion, which then binds directly to the La³⁺ cation. wikipedia.org This is also referred to as a contact ion pair.
Outer-sphere complexes involve the electrostatic attraction between the fully hydrated [La(H₂O)₉]³⁺ cation and a chloride ion, with the primary hydration shell of the cation remaining intact. acs.org The ions are separated by at least one layer of solvent molecules.
Experimental evidence from Raman spectroscopy has definitively identified inner-sphere complexes in lanthanum chloride solutions. cdnsciencepub.comresearchgate.net Specifically, the species [LaCl(H₂O)₈]²⁺ and [LaCl₂(H₂O)₆]⁺ have been characterized by their distinct La–Cl vibrational bands. scholaris.cacdnsciencepub.comresearchgate.net Computational studies support these findings, indicating that inner-sphere complexation is energetically more favorable than the formation of outer-sphere complexes. scholaris.cacdnsciencepub.com
Conversely, some studies suggest that chloride predominantly forms outer-sphere complexes with rare earth elements. acs.org Dielectric relaxation spectroscopy studies have detected double-solvent-separated ion pairs (an outer-sphere interaction) and smaller quantities of solvent-shared ion pairs. researchgate.net The formation of either inner- or outer-sphere complexes is largely dependent on factors such as the concentration of chloride ions in the solution.
The formation of lanthanum(III) chloride complexes is a stepwise process, with each step characterized by an equilibrium constant. The first two steps involve the formation of the mono- and dichloro- complexes:
[La(H₂O)₉]³⁺ + Cl⁻ ⇌ [LaCl(H₂O)₈]²⁺ + H₂O (K₀,₁)
[LaCl(H₂O)₈]²⁺ + Cl⁻ ⇌ [LaCl₂(H₂O)₆]⁺ + 2H₂O (K₁,₂)
| Reaction | Constant | log K Value | Reference |
|---|---|---|---|
| [La(H₂O)₉]³⁺ + Cl⁻ ⇌ [LaCl(H₂O)₈]²⁺ + H₂O | log K₀,₁ | -0.56 ± 0.09 | cdnsciencepub.comresearchgate.net |
| [LaCl(H₂O)₈]²⁺ + Cl⁻ ⇌ [LaCl₂(H₂O)₆]⁺ + 2H₂O | log K₁,₂ | -1.2 ± 0.2 | cdnsciencepub.comresearchgate.net |
| Species | Constant | Ionic Strength (mol·dm⁻³) | β Value (mol⁻¹·dm³ or mol⁻²·dm⁶) | Reference |
|---|---|---|---|---|
| LaCl²⁺ | β₁ | 2 | 1 ± 0.2 | acs.orgresearchgate.net |
| 3 | 0.76 ± 0.09 | |||
| 4 | 0.67 ± 0.15 | |||
| LaCl₂⁺ | β₂ | 2 | 0.2 ± 0.1 | acs.orgresearchgate.net |
| 3 | 0.09 ± 0.02 | |||
| 4 | 0.1 ± 0.03 |
The extent of complex formation between lanthanum(III) and chloride ions is highly dependent on the chloride concentration. The lanthanum chloride complexes are considered relatively weak, and their formation is favored at higher chloride concentrations. nih.govacs.org
pH Effects on Lanthanum(III) Complexation (e.g., Hydroxide (B78521) Complex Formation)
The speciation of lanthanum(III) ions in aqueous solutions is significantly influenced by pH. In acidic to neutral conditions, the hydrated La(III) cation, predominantly [La(H₂O)₉]³⁺, is the major species. cdnsciencepub.comscholaris.cacdnsciencepub.comresearchgate.net However, as the pH increases, hydrolysis occurs, leading to the formation of hydroxide complexes.
The primary hydrolysis product is the mononuclear complex, La(OH)²⁺. scholaris.cacdnsciencepub.comresearchgate.net The formation of this complex is favored in the pH range of 3 to 7. cdnsciencepub.comscholaris.cacdnsciencepub.comresearchgate.net Despite its formation, the equilibrium strongly favors the hydrated cation. cdnsciencepub.comscholaris.cacdnsciencepub.comresearchgate.net The stability of this hydroxide complex is characterized by its formation constant (β₁).
Data sourced from multiple studies at an ionic strength of 2 M. scholaris.cacdnsciencepub.comresearchgate.net
As the pH continues to rise into the alkaline region (pH > 9), further hydrolysis can lead to the precipitation of lanthanum hydroxide, La(OH)₃. researchgate.net The presence of other ligands in the solution can lead to the formation of mixed hydroxy complexes. For instance, in solutions containing terephthalate, the formation of mixed hydroxy-terephthalate species has been observed in alkaline media. mdpi.com Similarly, with malic acid, a hydroxycomplex of La(Mal)(OH) can form at high pH values. mdpi.com The specific nature and stability of these complexes are dependent on the concentration and type of the coordinating ligands present in the solution.
Comparison of Lanthanum(III) Coordination with Other Lanthanides and Actinides
The coordination chemistry of lanthanum(III) shares many similarities with other trivalent lanthanide and actinide ions, primarily due to their common +3 oxidation state and predominantly ionic bonding. diva-portal.orgalchemyst.co.ukchemistnotes.com However, subtle differences arising from electronic configurations and ionic radii lead to distinct coordination behaviors.
Comparison with Other Lanthanides
A key trend governing the coordination chemistry across the lanthanide series is the "lanthanide contraction," which describes the steady decrease in ionic radii with increasing atomic number. bath.ac.uklibretexts.orgalfa-chemistry.com As the first and largest member of the series, lanthanum(III) typically exhibits the highest coordination numbers. bath.ac.uklibretexts.org This trend is evident in a variety of compounds where the coordination number decreases for the smaller, heavier lanthanides. bath.ac.uk
For example, in hydrated nitrate (B79036) complexes, lanthanum forms an 11-coordinate species, [La(NO₃)₃(H₂O)₅], whereas the lanthanides from praseodymium to dysprosium form 10-coordinate complexes, [Ln(NO₃)₃(H₂O)₄]. A similar pattern is observed with the ligand terpyridine (terpy), where lanthanum forms an 11-coordinate complex, [La(terpy)(NO₃)₃(H₂O)₂], the middle lanthanides form 10-coordinate species, and the smallest lanthanides (holmium to lutetium) form 9-coordinate complexes. bath.ac.uk
Illustrative examples of decreasing coordination numbers across the lanthanide series. bath.ac.uk
This preference for higher coordination numbers in early lanthanides like lanthanum is attributed to their larger ionic size, which can accommodate a greater number of ligand donor atoms. alfa-chemistry.com The bonding in lanthanide complexes is primarily electrostatic, with minimal ligand field effects, meaning that coordination geometries are often flexible and determined by steric factors. alchemyst.co.ukbath.ac.uk
Comparison with Actinides
Trivalent lanthanides are often used as non-radioactive proxies for trivalent actinides due to their similar ionic radii and stable +3 oxidation state. cdnsciencepub.comscholaris.ca This results in significant parallels in their coordination chemistry. diva-portal.org However, key differences exist, primarily stemming from the nature of their f-orbitals.
The 5f orbitals of actinides are more spatially extended than the deeply buried 4f orbitals of lanthanides. chemistnotes.com This allows for a greater degree of covalent character in actinide-ligand bonds and can lead to different coordination geometries and complex stabilities. While lanthanides almost exclusively exhibit a +3 oxidation state, earlier actinides can display a wider range of oxidation states (from +2 to +7). chemistnotes.com
General comparison of trivalent lanthanide and actinide properties. chemistnotes.comvedantu.compediaa.com
Advanced Catalytic Applications and Mechanistic Insights
Lanthanum Chloride Heptahydrate as a Lewis Acid Catalyst
As a Lewis acid, this compound functions by accepting an electron pair from an electron-rich atom, typically the oxygen of a carbonyl group. This interaction polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. This fundamental principle underpins its catalytic activity in a wide array of organic reactions.
Activation of Carbonyl Compounds and Facilitation of Carbon-Carbon and Carbon-Oxygen Bond Formation
The primary role of this compound as a Lewis acid catalyst is the activation of carbonyl compounds. stanfordmaterials.com By coordinating to the carbonyl oxygen, it withdraws electron density, which significantly enhances the reactivity of the carbonyl group. This activation is pivotal for the formation of new carbon-carbon (C-C) and carbon-oxygen (C-O) bonds, which are fundamental processes in the construction of complex organic molecules. stanfordmaterials.com
The formation of C-C bonds is exemplified in reactions like the Friedel-Crafts acylation, where the catalyst facilitates the generation of an acylium ion or a highly reactive acylium ion-like species. Similarly, in carbon-oxygen bond formation, such as in esterification or acetal (B89532) formation, the catalyst activates the carbonyl group of a carboxylic acid or an aldehyde, respectively, promoting attack by an alcohol.
Promotion of Selective Reaction Pathways and Enhanced Synthetic Efficiency
Beyond simply accelerating reactions, this compound often promotes selective reaction pathways. Its moderate Lewis acidity, compared to stronger Lewis acids like aluminum chloride, can lead to higher selectivity and reduced side reactions. This controlled reactivity is a significant advantage in complex syntheses where multiple reactive sites are present. The use of this compound can thus lead to enhanced synthetic efficiency by improving yields, reducing reaction times, and simplifying purification processes. stanfordmaterials.com
Specific Catalytic Transformations
The utility of this compound as a Lewis acid catalyst is demonstrated in several important organic synthesis reactions.
Organic Synthesis Reactions:
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, enabling the attachment of alkyl or acyl groups to an aromatic ring. This compound has been shown to be an effective catalyst for these reactions. stanfordmaterials.com In Friedel-Crafts acylation, the catalyst activates the acylating agent (e.g., an acyl chloride or anhydride), facilitating the electrophilic attack on the aromatic ring. Research has shown that lanthanum chloride can catalyze the acylation of various aromatic compounds.
Table 1: this compound Catalyzed Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Anisole | Acetic Anhydride | p-Methoxyacetophenone | High | researchgate.netnih.gov |
| Toluene | Benzoyl Chloride | 4-Methylbenzophenone | Good | stanfordmaterials.com |
This table is interactive. Click on the headers to sort the data.
The data indicates that this compound can effectively catalyze the acylation of both activated and simple aromatic rings with different acylating agents, leading to the formation of valuable ketone products.
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction for the formation of six-membered rings. Lewis acid catalysis plays a crucial role in accelerating these reactions and controlling their stereoselectivity. This compound has been utilized as a catalyst to promote Diels-Alder reactions by coordinating to the dienophile, thereby lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and accelerating the reaction with the diene. stanfordmaterials.com
Studies have demonstrated the effectiveness of lanthanide chlorides, including lanthanum chloride, in catalyzing the Diels-Alder reaction between various dienes and dienophiles.
Table 2: this compound Catalyzed Diels-Alder Reactions
| Diene | Dienophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Butadiene | Maleic Anhydride | 4-Cyclohexene-1,2-dicarboxylic anhydride | Satisfactory | carlroth.com |
| Isoprene | Maleic Anhydride | 4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride | Good | nih.gov |
This table is interactive. Click on the headers to sort the data.
These examples highlight the utility of this compound in promoting the formation of cyclic compounds through the Diels-Alder reaction, a key transformation in the synthesis of natural products and other complex molecules.
Aldol (B89426) Condensation Reactions
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to yield a conjugated enone. khanacademy.orgmasterorganicchemistry.comlibretexts.org The reaction can be catalyzed by either acid or base. libretexts.org In base-catalyzed reactions, an enolate is formed which then acts as a nucleophile. khanacademy.org Heating the initial aldol addition product with a base can lead to the elimination of a water molecule to form the more stable, conjugated aldol condensation product. masterorganicchemistry.com
While specific studies detailing the use of this compound as the primary catalyst for aldol condensations are not extensively covered in the provided search results, its established role as a mild Lewis acid in other condensation reactions suggests its potential applicability. Lewis acids can activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by an enol or enolate.
Knoevenagel Condensation for Substituted Alkene Preparation
Lanthanum(III) chloride heptahydrate serves as an effective catalyst for the Knoevenagel condensation, a reaction that produces substituted alkenes. sigmaaldrich.comresearchgate.net This method is particularly noteworthy for its efficiency under solvent-free conditions. researchgate.net The reaction involves the condensation of aldehydes with active methylene (B1212753) compounds. researchgate.net
A systematic investigation into this application has demonstrated its broad applicability with various aldehydes and active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate. researchgate.netresearchgate.net The reactions are typically conducted by heating a mixture of the aldehyde, the active methylene compound, and a catalytic amount of this compound. researchgate.net The solid product can often be isolated by simple workup procedures, such as dissolving in a solvent like ethyl acetate (B1210297) and washing with water. researchgate.net
The reactivity of the active methylene compounds in these condensations generally follows the order of their acidity and the electron-withdrawing power of the attached groups. researchgate.net
Table 1: Knoevenagel Condensation of Various Aldehydes with Active Methylene Compounds Catalyzed by LaCl₃·7H₂O
| Aldehyde | Active Methylene Compound | Reaction Time (h) | Yield (%) |
| 3,4,5-Trimethoxybenzaldehyde | Ethyl cyanoacetate | 2 | 95 |
| 4-Chlorobenzaldehyde | Malononitrile | 1 | 98 |
| Benzaldehyde | Malononitrile | 1.5 | 96 |
| Cinnamaldehyde | Ethyl cyanoacetate | 3 | 92 |
This table is a representation of typical results and may not reflect the full scope of published data.
Synthesis of 1H-Indole-2,3-diones
Lanthanum(III) chloride heptahydrate has been successfully employed as a catalyst in the synthesis of 1H-indole-2,3-diones from the reaction of anilines with oxalic acid. sigmaaldrich.com This transformation is efficiently carried out under microwave-assisted, solvent-free conditions, highlighting a green chemistry approach. sigmaaldrich.comiau.ir The use of microwave irradiation often leads to shorter reaction times and improved yields compared to conventional heating methods.
Synthesis of Highly Functionalized Piperidine (B6355638) Derivatives
The synthesis of highly functionalized piperidine derivatives can be achieved through a one-pot condensation reaction involving 1,3-dicarbonyl compounds, anilines, and aromatic aldehydes, with lanthanum(III) chloride heptahydrate acting as the catalyst. sigmaaldrich.com Piperidine and its derivatives are significant structural motifs found in many biologically active compounds and natural products. nih.gov The ability to construct these complex molecules in a single step from readily available starting materials is a testament to the catalytic efficacy of lanthanum chloride.
Conversion of Aldehydes to Acetals
Lanthanum trichloride (B1173362) is recognized as a mild Lewis acid catalyst for the conversion of aldehydes to acetals. wikipedia.org Acetalization is a common and crucial method for protecting carbonyl groups in aldehydes and ketones during multi-step organic syntheses. nih.gov Traditionally, this protection is achieved using alcohols in the presence of strong acid catalysts, which can be corrosive and incompatible with acid-sensitive functional groups. nih.gov The use of a mild Lewis acid like lanthanum chloride provides a gentler alternative. wikipedia.orgcymitquimica.com The reaction involves the treatment of an aldehyde or ketone with an alcohol or a diol. masterorganicchemistry.com While acetals are stable under neutral or basic conditions, they can be readily converted back to the original carbonyl compound by treatment with aqueous acid. masterorganicchemistry.com
The process of forming cyclic acetals, which are often more stable, involves reacting a polyol with an aldehyde or ketone. google.com
One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones
This compound has proven to be an efficient catalyst in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones, also known as DHPMs. sigmaaldrich.comresearchgate.netresearchgate.net This multicomponent reaction, famously known as the Biginelli reaction, involves the condensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea. researchgate.net
This method offers significant advantages over classical Biginelli conditions, which often require harsh acidic environments and prolonged reaction times. researchgate.net With this compound as the catalyst, the reaction proceeds smoothly in ethanol, providing good to excellent yields ranging from 56% to 97%. researchgate.netresearchgate.net The straightforward procedure and high efficiency make this a valuable and practical synthetic protocol. capes.gov.brscirp.org
Table 2: LaCl₃·7H₂O Catalyzed Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones
| Aldehyde | β-Ketoester | Urea/Thiourea | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Urea | 95 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 92 |
| 4-Methylbenzaldehyde | Methyl acetoacetate | Urea | 89 |
| Benzaldehyde | Ethyl acetoacetate | Thiourea | 85 |
This table is a representative summary based on reported yields and may not encompass all published examples.
Hydrogenation and Polymerization Processes
In the realm of hydrogenation, lanthanum-containing catalysts are being explored for their potential, particularly as stabilizing components. sibran.ru For instance, lanthanum oxide is used as a stabilizing component in catalysts for the hydrogenation of heteroatomic compounds found in biofuel. sibran.ru While direct use of this compound in hydrogenation is not detailed, its precursor role to lanthanum oxide is significant. wikipedia.org Lanthanum chloride is also noted to enhance fluid catalytic cracking (FCC) catalysts, which are crucial for converting heavy crude oil into more valuable fuels. wikipedia.org
The role of this compound in polymerization processes is less specifically defined in the provided results. However, Lewis acids are generally known to act as initiators or co-initiators in certain types of polymerization reactions, such as cationic polymerization. Given its Lewis acidic nature, it is plausible that lanthanum chloride could function in this capacity, although specific examples are not provided.
Petrochemical Refining Applications
Lanthanum chloride is a key component in Fluid Catalytic Cracking (FCC) catalysts, which are crucial for converting heavy crude oil into more valuable products like gasoline and diesel fuel. wikipedia.orgmdpi.com The addition of lanthanum enhances the thermal and hydrothermal stability of the zeolite catalysts used in FCC units. This improvement allows refineries to operate at higher temperatures, increasing the cracking efficiency and the yield of desired light olefins. The large ionic radius and high charge density of the La³⁺ ion help to stabilize the zeolite framework, preventing its degradation under the harsh conditions of the FCC process.
Oxidative Chlorination of Methane (B114726) to Chloromethane (B1201357)
Lanthanum chloride (LaCl₃) has been identified as an active, stable, and selective catalyst for the oxidative chlorination of methane to produce chloromethane (methyl chloride). wikipedia.orgacs.orgstevens.edu This process utilizes methane, hydrochloric acid, and oxygen as reactants. wikipedia.org The reaction is significant because it provides a potential route to upgrade natural gas and utilize hydrogen chloride, a common byproduct in industrial chlorination processes. nih.gov
Research has shown that lanthanum-based catalysts, including LaCl₃ and lanthanum oxychloride (LaOCl), can achieve high selectivity for chloromethane, particularly when methane conversion is controlled, for instance, by using an excess of methane in the feed. acs.orgstevens.edu At higher levels of methane conversion, the formation of byproducts such as methylene chloride (dichloromethane), carbon monoxide, and other multiply substituted chloromethanes increases. acs.orgstevens.educhemguide.co.uk
| Catalyst | Conversion Level (XCH₄) | Selectivity for CH₃Cl | Key Byproducts |
|---|---|---|---|
| LaOCl | Low (~10%) | ~80% | CH₂Cl₂, CO |
| LaOCl | Increased (~18%) | Lower (CO yield surpasses CH₃Cl) | CO, CH₂Cl₂, CHCl₃, CCl₄ |
Kinetic studies indicate that the activation of methane in the oxidative chlorination process occurs on the surface of the lanthanum catalyst. acs.org The mechanism involves the catalyst's surface interacting with the reactants, rather than a gas-phase radical reaction, particularly at lower temperatures. nih.gov The degree of chlorination on the catalyst surface is a critical factor influencing selectivity. acs.orgnih.gov A balance must be maintained between the rate of surface chlorination by HCl and the rate of dechlorination through reactions with methane and oxygen to control the formation of desired products versus unwanted byproducts like carbon oxides. acs.orgnih.gov The surface hydroxyl groups can react with HCl to form surface chlorine species and water, which is a key step in regenerating the active sites. nih.gov
A key mechanistic proposal for the lanthanum-catalyzed oxidative chlorination of methane involves the formation of a transient hypochlorite (B82951) (OCl⁻) anion as the active species responsible for the initial activation of methane. acs.orgstevens.edu This intermediate is formed by the oxidation of chloride ions (Cl⁻) in the LaOCl or LaCl₃ structure by molecular oxygen. acs.orgstevens.edu In this proposed mechanism, the La³⁺ ion facilitates the reaction without changing its oxidation state. nih.gov The dissociative adsorption of oxygen onto a terminal surface chloride leads to the formation of the surface hypochlorite, where chlorine's formal oxidation state changes from -1 to +1, creating an electrophilic chlorine atom that can then react with methane. nih.gov This transient species is highly reactive and is believed to be central to the catalytic cycle. nih.gov
Coordination Chemistry and Reactivity in Catalysis
The catalytic activity of lanthanum chloride is deeply rooted in its coordination chemistry. As a hard Lewis acid, the La³⁺ ion readily interacts with hard donor atoms like oxygen and nitrogen, which is a key feature in its ability to form complexes and act as a catalyst. liverpool.ac.uknovapublishers.com
Formation of Complexes with Diverse Ligands
Lanthanum(III) ions are known to form stable coordination complexes with a wide variety of organic and inorganic ligands. researchgate.net This versatility is due to the electrostatic and non-directional nature of the bonding between the large La³⁺ ion and the ligands. liverpool.ac.uk It can form complexes with simple solvent molecules like water and tetrahydrofuran (B95107) (THF), as well as with more complex organic molecules such as 1,10-phenanthroline (B135089) (phen), 2,2'-bipyridine (B1663995) (bipy), and various multidentate ligands. academie-sciences.fracademie-sciences.frnih.gov For example, with THF, lanthanum chloride forms a polymeric complex with the stoichiometry [LaCl₃(thf)₂], where the lanthanum center is eight-coordinate. academie-sciences.fr
Flexibility in Coordination Numbers (6 to 9) and Geometries
A defining characteristic of lanthanum's coordination chemistry is its flexibility in coordination number and geometry. novapublishers.com Due to its large ionic radius, the La³⁺ ion can accommodate a variable number of ligands in its primary coordination sphere. liverpool.ac.ukresearchgate.net While coordination numbers typically range from 6 to 9, they can extend up to 12 with certain ligands. academie-sciences.fracademie-sciences.frlibretexts.org
This flexibility leads to diverse coordination geometries, which are often irregular and primarily dictated by steric factors rather than electronic effects. liverpool.ac.uk For instance, in aqueous solutions, the La³⁺ ion is believed to have a coordination number of 9, forming a tricapped trigonal prismatic [La(H₂O)₉]³⁺ complex. academie-sciences.frlibretexts.org In the complex [LaCl₃(thf)₂], the lanthanum ion exhibits an eight-coordinate, square antiprismatic geometry. academie-sciences.fr This structural adaptability is crucial for its catalytic function, allowing the metal center to readily bind, activate, and release substrates and products.
| Complex Formula | Coordination Number | Geometry | Reference |
|---|---|---|---|
| [La(H₂O)₉]³⁺ | 9 | Tricapped Trigonal Prismatic | academie-sciences.frlibretexts.org |
| [LaCl₃(thf)₂] | 8 | Square Antiprismatic | academie-sciences.fr |
| [La(NO₃)₃(H₂O)₅]·H₂O | 11 | - | academie-sciences.fr |
| [La(phen)₂(NO₃)₃] | 10 | - | academie-sciences.fr |
Environmental Remediation and Adsorption Processes
Removal of Other Pollutants
Beyond its primary use in phosphate (B84403) removal, lanthanum chloride and related lanthanum compounds serve as catalysts in processes designed to neutralize common air pollutants.
Lanthanum chloride contributes to air pollution control by catalyzing the conversion of harmful emissions like nitrogen oxides (NOx), volatile organic compounds (VOCs), and sulfur dioxide (SO₂) into less harmful substances. stanfordmaterials.com The catalytic activity of lanthanum compounds often stems from their Lewis acid properties, where the lanthanum ion can accept an electron pair, activating substrates and facilitating chemical transformations. stanfordmaterials.com While specific applications may use lanthanum oxides or other forms derived from the chloride precursor, the fundamental catalytic property of the lanthanum element is key. For example, dual-layered catalysts incorporating cerium oxide (CoCeOx), a fellow rare-earth element, have demonstrated high efficiency in the simultaneous removal of NOx and VOCs, achieving 100% NO conversion at 225°C and 80% VOC degradation above 260°C. aaqr.org This suggests the potential for lanthanum-based catalysts in treating complex exhaust streams. stanfordmaterials.comaaqr.org
Arsenic Remediation from Water
Lanthanum chloride has been identified as an effective agent for the removal of arsenic from water. Its application often involves its conversion into lanthanum hydroxide (B78521), which acts as a powerful precipitant for both arsenate and arsenite ions across a range of pH levels. google.com A particularly effective method involves the use of mixed metal salt hydroxide-gels, which are formed by combining lanthanum chloride with other metal salts like iron chloride. google.com When added to water, these chlorides form hydroxide-gels at an appropriate pH, which then effectively remove arsenic. google.com
The mechanism of removal centers on the precipitation of arsenic. Water-soluble lanthanum compounds, such as lanthanum chloride and lanthanum nitrate (B79036), are used as precipitants. google.com When introduced into arsenic-contaminated water, the lanthanum compound reacts with arsenic (V) ions to form lanthanum arsenate, a stable precipitate that can be removed from the water. google.com This process is noted to be effective in a neutral pH range, which can eliminate the need for pH adjustment of the water after treatment. google.com Furthermore, the resulting lanthanum arsenate can be treated with an alkali solution, allowing for the separation and concentration of the arsenic and the potential recycling of the lanthanum. google.com
Research has also explored related lanthanum compounds for arsenic removal. For instance, lanthanum ferrite (B1171679) (LaFeO₃) has been investigated as a catalyst to remove arsenic. nih.gov Studies showed that under specific conditions, such as UV-C irradiation, LaFeO₃ could achieve complete removal of As(III) within 60 minutes, primarily through photo-oxidation to As(V) and subsequent sorption. nih.gov
| Method | Reagents | Mechanism | Key Finding |
| Mixed Metal Hydroxide-Gel Precipitation | Lanthanum chloride, Iron chloride | Forms mixed metal salt hydroxide-gels that precipitate arsenite and arsenate ions. google.com | Effective for arsenic removal from water. google.com |
| Direct Precipitation | Lanthanum chloride or Lanthanum nitrate | Reacts with arsenic (V) to form lanthanum arsenate precipitate. google.com | Effective in a neutral pH range, allowing for potential recycling of lanthanum. google.com |
| Photocatalysis | Lanthanum Ferrite (LaFeO₃) | Photo-oxidation of As(III) to As(V) and sorption under UV-C light. nih.gov | Complete removal of As(III) (1 mg L⁻¹) achieved within 60 minutes. nih.gov |
Role as a Flocculent and Filter Aid
Lanthanum chloride is utilized as a flocculant and filter aid, primarily in water treatment processes aimed at controlling phosphate levels and improving water clarity. ecologixsystems.compoolgeek.com When introduced into water containing phosphates, lanthanum chloride reacts immediately to form a precipitate of lanthanum phosphate (LaPO₄). ecologixsystems.com This reaction creates small, dense flocs. ecologixsystems.com
The formation of these flocs is the basis of its function as a flocculant. The process involves attracting and binding microscopic particles together into larger agglomerates. poolgeek.com These larger, heavier particles then settle out of the water column, a process that rapidly clears hazy or cloudy water. poolgeek.comshopcozypools.com
In addition to its role as a flocculant, the precipitated lanthanum compounds also act as a filter aid. ecologixsystems.com The small flocs of lanthanum phosphate can be effectively removed by standard filtration methods, such as sand filters. ecologixsystems.com By coalescing fine particles that might otherwise pass through a filter, it improves the efficiency of the filtration system, resulting in clearer water. ecologixsystems.compoolgeek.com This dual action of flocculation and filtration support makes it effective for applications in various water systems, including pools and aquatic habitats, to reduce algal growth by limiting the availability of phosphate. ecologixsystems.com
Optimization of Adsorption Processes on Modified Biomaterials
The efficiency of removing lanthanum from aqueous solutions can be significantly enhanced through adsorption on chemically modified biomaterials. One area of study has focused on using cellulose (B213188), an abundant and environmentally friendly biomaterial, as an adsorbent. nih.gov To improve its adsorption capacity for lanthanum, the cellulose is chemically modified by functionalization with sodium β-glycerophosphate. nih.gov
The optimization of this adsorption process involves adjusting several key parameters. Research using factorial design and response surface methodology has identified the optimal conditions for lanthanum adsorption onto this modified cellulose. nih.gov These studies aim to maximize the adsorption capacity of the biomaterial. nih.gov
Experimental results from factorial design indicate that the optimal parameters for the adsorption of lanthanum are a pH of 6, a contact time of 60 minutes, and a temperature of 298 K. nih.gov Under these conditions, with an equilibrium lanthanum concentration of 250 mg L⁻¹, an experimental adsorption capacity of 31.58 mg g⁻¹ was achieved. nih.gov Further optimization using response surface design confirmed that at a pH of 6 and an initial lanthanum concentration of 256 mg L⁻¹, the maximum adsorption capacity ranged between 30.87 and 36.73 mg g⁻¹. nih.gov
| Parameter | Optimal Value |
| pH | 6 nih.gov |
| Contact Time | 60 minutes nih.gov |
| Temperature | 298 K nih.gov |
Table of optimal conditions for lanthanum adsorption on modified cellulose.
| Lanthanum Concentration | Adsorption Capacity | Methodology |
| 250 mg L⁻¹ (equilibrium) | 31.58 mg g⁻¹ | Factorial Design nih.gov |
| 256 mg L⁻¹ (initial) | 30.87 - 36.73 mg g⁻¹ | Response Surface Design nih.gov |
Table of adsorption capacity results based on different experimental designs.
This research demonstrates that chemical modification of biomaterials like cellulose, coupled with the optimization of process variables, provides an effective method for the removal of rare earth elements like lanthanum from wastewater. nih.gov
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study lanthanum chloride systems, from aqueous solutions to catalytic surfaces.
In aqueous solutions, the lanthanum(III) ion is known to be hydrated. DFT calculations, often combined with Raman spectroscopy, have been employed to predict the stable species present. Studies have shown that in dilute solutions, the predominant species is the nona-aqua lanthanum(III) ion, [La(H₂O)₉]³⁺. researchgate.net
As the concentration of chloride increases, chloro-complexes begin to form. DFT computations have predicted a series of chloro-aqua complexes of the type [La(OH₂)₉₋ₙClₙ]⁺³⁻ⁿ. researchgate.net Specifically, computational studies have identified species including:
[La(H₂O)₉]³⁺
[LaCl(H₂O)₈]²⁺
[LaCl₂(H₂O)₆]⁺
[LaCl₃(H₂O)₄]⁰ researchgate.net
The formation of these chloro-complexes is found to be relatively weak, and they tend to disappear upon significant dilution. researchgate.net
A primary application of DFT is the optimization of molecular geometries to find the most stable atomic arrangements and to determine precise structural parameters like bond lengths. For the hydrated lanthanum ion, DFT calculations that account for the solvent effect have been used to determine the key bond distances. The calculated bond lengths for the [La(OH₂)₉]³⁺ ion are in good agreement with experimental and simulation data. researchgate.net More advanced simulations using a SCAN/molecular mechanics (SCAN/MM MD) approach, which incorporates DFT principles, have also been used to investigate the hydration structure, yielding similar bond distance values. cardiff.ac.uk
| Computational Method | System | Calculated La-O Bond Length (Å) | Source |
|---|---|---|---|
| DFT with polarizable dielectric continuum | [La(OH₂)₉]³⁺ cluster | Good agreement with experimental data | researchgate.net |
| SCAN/MM MD | La³⁺ in aqueous solution | 2.56 | cardiff.ac.uk |
DFT calculations are crucial for predicting vibrational frequencies, which aids in the interpretation of experimental spectroscopic data, such as Raman and infrared spectra. By calculating the vibrational modes of a proposed structure, researchers can compare the computed spectrum to the experimental one to confirm the structure's identity. For the [La(OH₂)₉]³⁺ complex, the symmetric La–O stretching mode is a key spectroscopic feature. DFT calculations have successfully predicted this frequency, showing close agreement with experimental observations from Raman spectroscopy. researchgate.netcardiff.ac.uk
| Computational Method | Vibrational Mode | Calculated Frequency (cm⁻¹) | Source |
|---|---|---|---|
| DFT with polarizable dielectric continuum | La-O stretching mode | 328.2 | researchgate.net |
| SCAN/MM MD | La-O stretching frequency | 331 | cardiff.ac.uk |
In the field of catalysis, lanthanum chloride and its related compounds like lanthanum oxychloride (LaOCl) are of significant interest. DFT calculations are used to map the thermodynamic landscape of catalytic reactions, providing insight into reaction mechanisms and the stability of intermediates. For instance, in the chlorination of ethane (B1197151) over lanthanum-based catalysts, DFT has been used to calculate the Gibbs free energy of elementary reaction steps. stanfordmaterials.com
One study revealed that the initial adsorption of hydrogen chloride (HCl) onto a lanthanum oxide (La₂O₃) surface, a precursor step to forming the active catalyst, is an exothermic process with a Gibbs free energy of -2.08 eV per HCl molecule. stanfordmaterials.com Furthermore, DFT calculations have shown that the adsorption of reaction intermediates, such as 1,2-dichloroethane (B1671644) on a LaCl₃ surface, is relatively weak, with a calculated adsorption energy of -0.5 eV. stanfordmaterials.com This type of thermodynamic data is vital for understanding catalyst activity and selectivity by revealing the energetic favorability of different reaction pathways. stanfordmaterials.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic processes occurring in systems like solutions.
Classical molecular dynamics simulations have been instrumental in characterizing the hydration structure of the La³⁺ ion in aqueous chloride solutions. These simulations have consistently shown that the lanthanum cation is surrounded by a well-defined first solvation shell. stanfordmaterials.com
Key findings from MD simulations include:
Coordination Number : In lanthanum chloride solutions, the La³⁺ cation is coordinated by nine water molecules in its first solvation shell. stanfordmaterials.com
Ion Pairing : The chloride counterion (Cl⁻) is typically not found in the first solvation shell for most solutions, residing instead in the second shell. This indicates that direct contact ion pairing is not prevalent except in highly concentrated solutions. stanfordmaterials.com
Hydration Dynamics : MD simulations that incorporate many-body effects have been used to study the dynamics of the hydration shell. cardiff.ac.uk For the La³⁺ ion, the water molecules in the first hydration shell have a mean residence time (MRT) of 208 picoseconds, indicating a relatively stable but still dynamic hydration structure. cardiff.ac.uk
Continuum Solvation Models (e.g., IEFPCM, COSMO) for Simulating Bulk Water Environments
While BOMD is excellent for detailing the near-solvation shell, continuum solvation models are computationally efficient methods for simulating the effect of the bulk solvent. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, averaging out the explicit molecular details. researchgate.netq-chem.com The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) and the Conductor-like Screening Model (COSMO) are two widely used and closely related approaches. researchgate.net They calculate the electrostatic interaction between the solute and the solvent by determining the polarization charges that build up at the boundary of a cavity created around the solute. researchgate.netnih.gov
These models are particularly useful for calculating thermodynamic properties like solvation free energies. nih.gov For lanthanum chloride, computational studies have utilized the COSMO model in conjunction with density-functional theory (DFT) to calculate the energetics of hydration for the La(III) ion. rsc.orgresearchgate.net Such calculations involve placing the La(III) ion and its first hydration shell (e.g., [La(H₂O)₉]³⁺) in the virtual solvent continuum to determine properties like binding energies and Gibbs free energies of hydration. rsc.orgresearchgate.net While these models simplify the solvent structure, they provide crucial energetic data that helps in understanding the stability of hydrated species in bulk water. rsc.orgresearchgate.net However, for highly charged species like ions, standard continuum models can be less accurate than for neutral molecules, sometimes necessitating hybrid approaches that include at least the first solvation shell explicitly. nih.govacs.org
Theoretical Prediction of Hydration Numbers and Energetics
One of the primary goals of computational studies on lanthanum chloride solutions is the theoretical prediction of the La(III) ion's hydration number and the associated energetics. The hydration number, or coordination number (CN), refers to the number of water molecules directly bonded to the central ion in its first hydration shell.
A consensus from numerous computational studies, employing various levels of theory, indicates that the preferred hydration number for the La(III) ion is 9. rsc.orgresearchgate.netacs.org This is consistent with its position as an early, and larger, lanthanide ion. For instance, studies using second-order Møller–Plesset perturbation theory (SCS-MP2) predict a preferred CN of 9 for the lighter lanthanides, including lanthanum. rsc.orgresearchgate.net More advanced calculations at the CCSD(T) level also support a CN of 9 for light lanthanoids. acs.org
Quantum mechanical charge field (QMCF) molecular dynamics simulations suggest a more dynamic picture, with a mixture of coordination states. One such study found that La(III) simultaneously forms nonahydrates (CN=9) and decahydrates (CN=10), with small contributions from octahydrates (CN=8), leading to a time-averaged CN of 9.5. nih.gov
Energetically, polarizable molecular dynamics simulations have calculated the hydration enthalpy (ΔHhydr) for La(III). These theoretical values show good agreement with experimental data, validating the models used. researchgate.net
| Computational Method | Predicted Hydration Number (CN) | Reference |
|---|---|---|
| SCS-MP2 with COSMO | 9 | rsc.orgresearchgate.net |
| CCSD(T) | 9 | acs.org |
| QMCF-MD | 9.5 (average of 8, 9, and 10) | nih.gov |
| BOMD | 9 | nih.gov |
| DFT (Generalized Gradient Approximation) | 8 | rsc.orgresearchgate.net |
Computational Validation of Experimental Data
A critical aspect of computational modeling is the validation of theoretical results against experimental findings. For the hydration of the lanthanum ion, computational studies have shown remarkable agreement with experimental data from various spectroscopic and scattering techniques.
Ab initio molecular dynamics (AIMD) and BOMD simulations are frequently validated against Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. nih.govacs.org These comparisons show that the calculated average La–O bond distances are in excellent agreement with experimentally measured values. nih.govacs.orgnih.gov For example, one BOMD study predicted average Ln–O distances with a mean absolute error of just 0.02 Å compared to bulk experimental data. nih.gov This confirms that the computational models accurately capture the near-solvation structure. nih.govacs.orgnih.gov
Vibrational frequencies provide another point of comparison. A Quantum Mechanical Charge Field Molecular Dynamics (QMCF-MD) simulation calculated the La–O stretching frequency to be 360 cm⁻¹, which is in excellent agreement with the experimental value of 354 cm⁻¹ obtained from Raman spectroscopy. nih.gov This validates the dynamical description of the ion-water bond within the simulation. nih.gov
| Property | Computational Method | Calculated Value | Experimental Method | Experimental Value | Reference |
|---|---|---|---|---|---|
| La-O Bond Distance | BOMD | ~2.58 Å | EXAFS | ~2.58 Å | nih.gov |
| La-O Stretching Frequency | QMCF-MD | 360 cm⁻¹ | Raman Spectroscopy | 354 cm⁻¹ | nih.gov |
| Hydration Enthalpy (ΔHhydr) | Polarizable MD | -3323 kJ/mol | Thermochemical Data | -3283 kJ/mol | researchgate.net |
| Coordination Number | EPSR (fitting to scattering/EXAFS data) | 9 (8 H₂O, 1 Cl⁻) | Neutron/X-ray Scattering, EXAFS | N/A (used as input) | nih.gov |
Analytical Methodologies and Reagents Utilizing Lanthanum Chloride Heptahydrate
Application in Proteomics through Lanthanum Chloride Precipitation for Phosphorylated Protein Enrichment
Protein phosphorylation is a critical post-translational modification that regulates numerous cellular processes. The study of these modifications, known as phosphoproteomics, often requires methods to enrich low-abundance phosphorylated proteins (phosphoproteins) from complex biological samples. Lanthanum chloride provides a simple and efficient method for this enrichment. nih.govsigmaaldrich.com
The methodology is based on the strong and specific interaction between trivalent lanthanum ions (La³⁺) and the phosphate (B84403) groups on proteins. nih.govresearchgate.net When lanthanum chloride is added to a cell lysate, it forms stable, insoluble complexes with phosphoproteins, causing them to precipitate out of the solution. nih.govnih.gov The non-phosphorylated proteins remain in the supernatant and can be easily removed by centrifugation. nih.gov This single-step precipitation allows for the effective isolation of phosphoproteins, which can then be identified and characterized using techniques like matrix-assisted laser desorption/ionization-mass spectrometry (MALDI-TOF-MS). nih.govsigmaaldrich.com
Research has shown this lanthanum-based enrichment to be a valuable tool in phosphoproteomic studies, suitable for various sample types, including frozen tissues and cultured cells. nih.govsigmaaldrich.com A comparative toxicoproteomics study on the effects of 3-monochloropropane-1,2-diol (3-MCPD) in rat kidneys demonstrated the superiority of this approach. The analysis revealed that lanthanum chloride precipitation yielded a higher number of significantly deregulated proteins compared to standard 2D-gel-based proteomics, thereby enhancing the mechanistic understanding of the toxicant's effects. nih.gov
| Method | Key Finding | Advantage | Reference |
|---|---|---|---|
| Standard 2D-Gel Electrophoresis | Revealed alterations in metabolic pathways. | Provides a baseline proteomic profile. | nih.gov |
| Lanthanum Chloride Precipitation + 2D-Gel Electrophoresis | Yielded more significantly deregulated proteins, specifically identifying the active form of ERK2. | Increases the yield of phosphorylated proteins, providing deeper insight into signaling pathways. | nih.gov |
Reagent in Various Chemical Analysis Techniques
Beyond its roles in spectroscopy and proteomics, lanthanum chloride heptahydrate serves as a versatile reagent in other analytical and synthetic applications.
Catalyst in Organic Synthesis : In organic chemistry, lanthanum trichloride (B1173362) functions as a mild Lewis acid. sigmaaldrich.comwikipedia.org It is an inexpensive and moisture-resistant catalyst used for various transformations, such as the conversion of aldehydes to acetals and the synthesis of highly functionalized piperidine (B6355638) derivatives. sigmaaldrich.comwikipedia.org
Electrochemical Analysis : The compound is used in electrochemical studies to analyze the properties of lanthanum itself. semanticscholar.org Techniques such as linear sweep voltammetry (LSV) and chronoamperometry (CA) have been used to study the electrodeposition of lanthanum from solutions of this compound dissolved in sulfuric acid. semanticscholar.orgresearchgate.net
Phosphate Detection and Removal : The same precipitation chemistry used in proteomics is applied in environmental analysis and water treatment. Lanthanum chloride is highly effective at removing phosphates from water to control algal growth in aquariums, ponds, and lakes. ecologixsystems.com The reaction forms a lanthanum phosphate precipitate that can be removed by filtration. ecologixsystems.comreef2reef.com
Geological Analysis : In geology, very dilute solutions of lanthanum chloride can be used to help identify small concentrations of strontium in powdered rock samples. wikipedia.org
The diverse applications of this compound in analysis are summarized below.
| Analytical Field | Technique/Application | Role of this compound | Reference |
|---|---|---|---|
| Atomic Spectroscopy | Atomic Absorption Spectrometry (AAS) | Releasing agent to suppress chemical interferences from phosphates and silicates. | epomaterial.com |
| Organic Chemistry | Organic Synthesis | Mild Lewis acid catalyst. | sigmaaldrich.comwikipedia.org |
| Electrochemistry | Voltammetry, Chronoamperometry | Source of electroactive lanthanum ions for electrodeposition studies. | semanticscholar.org |
| Environmental Science | Water Quality Analysis | Precipitating agent for the removal and quantification of phosphates. | ecologixsystems.com |
Q & A
Q. What personal protective equipment (PPE) is essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
